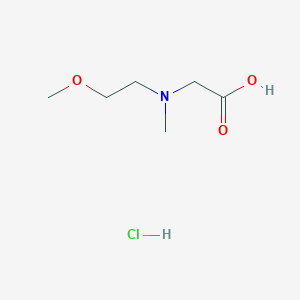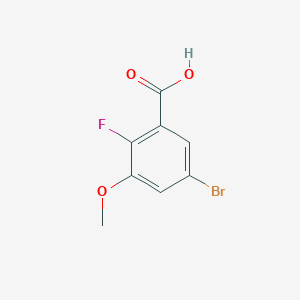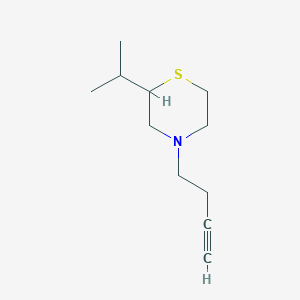![molecular formula C11H12ClNO2 B2536280 N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361641-09-8](/img/structure/B2536280.png)
N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide, also known as CMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as α,β-unsaturated amides, which have been found to exhibit a range of biological activities.
Scientific Research Applications
N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial effects against a range of bacteria, including both gram-positive and gram-negative strains.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is its ability to inhibit the activity of key enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, this compound has been found to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, particularly in the areas of cancer and inflammation.
Synthesis Methods
The synthesis of N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide involves the reaction between 4-chloro-3-(methoxymethyl)benzaldehyde and prop-2-enamide in the presence of a base catalyst. This reaction leads to the formation of this compound as a yellow solid. The synthesis method of this compound has been described in detail in a number of research papers.
properties
IUPAC Name |
N-[4-chloro-3-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-3-11(14)13-9-4-5-10(12)8(6-9)7-15-2/h3-6H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZNOPOOBHSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2536199.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2536216.png)


![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2536220.png)